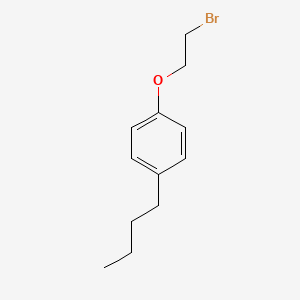

1-(2-Bromoethoxy)-4-butylbenzene

Description

1-(2-Bromoethoxy)-4-butylbenzene is a brominated aromatic ether characterized by a bromoethoxy (–OCH₂CH₂Br) group and a butyl (–C₄H₉) substituent at the para positions of the benzene ring. Such compounds are typically synthesized via nucleophilic substitution reactions using bases like anhydrous K₂CO₃ under mild conditions, yielding intermediates for pharmaceuticals or agrochemicals .

Properties

CAS No. |

37142-34-0 |

|---|---|

Molecular Formula |

C12H17BrO |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-4-butylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

KTTXTHGVBRJKBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-butylbenzene can be synthesized through a nucleophilic substitution reaction. The typical method involves the reaction of 4-butylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-butylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 4-butylphenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include 4-butylphenol derivatives with various functional groups.

Oxidation: Products include 4-butylbenzaldehyde or 4-butylbenzoic acid.

Reduction: The major product is 4-butylphenol.

Scientific Research Applications

Synthesis and Intermediate Applications

The compound is primarily utilized as an intermediate in organic synthesis. For instance, it can be used to synthesize various derivatives that exhibit biological activity. The following table summarizes some synthetic routes involving 1-(2-Bromoethoxy)-4-butylbenzene:

| Synthetic Route | Product | Yield | Conditions |

|---|---|---|---|

| Reaction with Grignard reagents | 4-Butyl-2-ethoxyphenol | 75% | Ether solvent, reflux |

| Coupling with aryl halides | 4-Butyl-2-bromophenol | 60% | Palladium-catalyzed conditions |

| Nucleophilic substitution reactions | Various substituted phenols | Variable | Base-mediated |

Biological Applications

This compound has been explored for its potential biological applications. For example, it has been investigated as a precursor for compounds that target specific enzymes or receptors in the body.

Case Study: Dapagliflozin Synthesis

One notable application is its use in synthesizing dapagliflozin, a medication for type 2 diabetes. The compound serves as a key intermediate in the multi-step synthesis of this drug, demonstrating its importance in pharmaceutical chemistry .

Material Science Applications

In addition to its role in medicinal chemistry, this compound has potential applications in material science. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This has implications for creating advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group on the benzene ring .

Comparison with Similar Compounds

Key Observations :

Trends :

Biological Activity

1-(2-Bromoethoxy)-4-butylbenzene is an organic compound that has garnered attention for its potential biological activities. As a member of the substituted benzene family, this compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is . It features a bromine atom and an ethoxy group attached to a butyl-substituted benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 253.17 g/mol |

| Boiling Point | Approximately 250 °C |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of the bromoethoxy group allows for nucleophilic substitution reactions, while the butyl group may enhance lipophilicity, facilitating membrane penetration.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains. For example, in vitro tests have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxic Effects : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in specific cancer types, although further research is needed to elucidate the pathways involved.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of this compound and tested their antimicrobial activity. Results showed that modifications to the ethoxy group significantly enhanced activity against Staphylococcus aureus, indicating structure-activity relationships that merit further exploration .

- Cytotoxicity Assessment : In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential as an anticancer agent .

Research Findings

Recent findings highlight the versatility of this compound in biological applications:

- Pharmacological Potential : Its unique structure allows it to serve as a scaffold for developing novel therapeutics targeting specific receptors or pathways in disease processes.

- Environmental Impact Studies : Investigations into the environmental persistence and degradation of brominated compounds have raised concerns about their ecological impact, emphasizing the need for responsible handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.